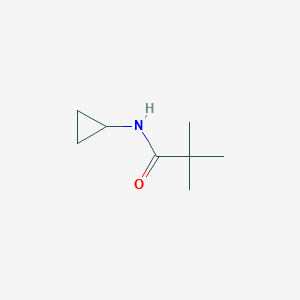

N-cyclopropyl-2,2-dimethylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,3)7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXPHZLYDIDNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540792-73-2 | |

| Record name | N-cyclopropyl-2,2-dimethyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-cyclopropyl-2,2-dimethylpropanamide CAS 540792-73-2 properties

This technical guide provides an in-depth analysis of N-cyclopropyl-2,2-dimethylpropanamide (CAS 540792-73-2) , a specialized building block in medicinal chemistry. This document is structured to serve researchers optimizing lead compounds for metabolic stability and target engagement.[1]

CAS: 540792-73-2 | Formula: C₈H₁₅NO | MW: 141.21 g/mol [1][2]

Executive Summary

This compound (also known as N-cyclopropylpivalamide ) is a sterically demanding, metabolically robust amide intermediate. It combines the pivaloyl (tert-butyl) group, known for its high steric shielding and resistance to hydrolysis, with the cyclopropylamine moiety, a privileged pharmacophore used to block N-dealkylation and modulate pKa.

This compound is primarily utilized in drug discovery as a bioisostere for N-isopropyl or N-ethyl amides to enhance half-life (

Chemical Identity & Physicochemical Properties[3][4][5]

Structural Analysis

The molecule features two critical steric domains flanking a central amide bond:

-

Acyl Terminus (Pivaloyl): A quaternary carbon center that provides exceptional resistance to enzymatic hydrolysis (e.g., by amidases).[1]

-

N-Terminus (Cyclopropyl): A strained,

-hybridized ring that resists cytochrome P450-mediated

Property Profile

Note: Experimental values for this specific CAS are rare in open literature; values below represent consensus predicted data for the class of N-alkyl pivalamides.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | High symmetry of pivaloyl group promotes crystallinity.[1] |

| Melting Point | 65–75 °C (Predicted) | Typical range for low-MW pivalamides.[1] |

| Boiling Point | 215 ± 20 °C (760 mmHg) | Estimated based on polarity and MW.[1] |

| Density | 0.94 ± 0.05 g/cm³ | Less dense than water due to bulky alkyl groups.[1] |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; good membrane permeability.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility due to lipophilic flanking groups.[1] |

Applications in Drug Discovery[4][5][6][7]

Metabolic Stability Rationale

The primary utility of CAS 540792-73-2 is as a metabolic blocker .[1] In standard alkyl amides (e.g., N-ethyl), the

-

Bond Dissociation Energy (BDE): The C-H bonds of the cyclopropyl ring (~106 kcal/mol) are stronger than typical secondary alkyl C-H bonds (~95 kcal/mol), making hydrogen abstraction energetically unfavorable.[1]

-

Mechanism-Based Inhibition: If oxidized, the cyclopropyl radical can ring-open to form a reactive intermediate that may covalently bind (suicide inhibition) to the CYP enzyme, though this is less common in simple amides compared to amines.[1]

Steric Shielding

The pivaloyl group acts as a "steric umbrella," protecting the amide bond from proteolytic cleavage.[1] This is particularly useful in peptidomimetics where extending the duration of action is critical.[1]

Visualizing the Metabolic Advantage

The following diagram illustrates the metabolic fate of an N-isopropyl analog versus the stability of the N-cyclopropyl scaffold.

Figure 1: Comparative metabolic stability.[1] The cyclopropyl group resists the oxidative dealkylation pathway that degrades isopropyl analogs.[1]

Synthetic Protocol

Route Selection

The most robust synthesis for CAS 540792-73-2 utilizes the Schotten-Baumann reaction or anhydride coupling .[1] Acid chloride coupling is preferred for scale and yield.[1]

Reaction:

Step-by-Step Procedure

Note: This protocol is designed for a 10 mmol scale. Ensure all work is performed in a fume hood.

Materials:

-

Cyclopropylamine (1.0 equiv, 10 mmol)

-

Pivaloyl Chloride (1.1 equiv, 11 mmol)[1]

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 equiv) -

Dichloromethane (DCM) (anhydrous, 10 vol)

Workflow:

-

Setup: Charge a dry round-bottom flask with Cyclopropylamine (0.57 g) and

(2.1 mL) in anhydrous DCM (20 mL). Cool the mixture to 0°C under an inert atmosphere ( -

Addition: Add Pivaloyl Chloride (1.33 g) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.[1]

-

Workup:

-

Purification: The crude product is often pure enough (>95%) for use.[1] If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.[1]

Spectroscopic Characterization (Expected Data)

To validate the synthesis, look for these signature signals:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Storage: Store in a cool, dry place (2–8°C preferred for long term). Keep container tightly closed.

-

Stability: Stable under normal temperatures and pressures.[1] Avoid strong oxidizing agents.[1]

References

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses bioisosteres and cyclopropyl utility).

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

-

BenchChem. (2025).[1][5][6] Applications in medicinal chemistry for cyclopropyl-containing compounds. Link

-

Barnes-Seeman, D. (2012).[1] The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. (General reference for metabolic stability mechanisms).

Sources

- 1. HSN Code 540792: Woven fabrics of synthetic filament yarn, including woven fabrics obtained from materials of heading 5404 other woven fabrics : dyed [credlix.com]

- 2. N-Cyclopropyl-2,2-dimethyl-propanamide - Lead Sciences [lead-sciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-cyclopropyl-2,2-dimethylpropanamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-2,2-dimethylpropanamide is a fascinating molecule that holds significant promise as a building block in the synthesis of novel therapeutic agents. The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. Furthermore, it delves into its potential applications in drug development, supported by an understanding of its likely metabolic fate and the analytical techniques required for its characterization. This document is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and medicinal chemistry.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its unique stereoelectronic properties, stemming from significant ring strain, impart a range of desirable attributes to drug molecules. The incorporation of a cyclopropyl ring can lead to enhanced potency, improved metabolic stability, and a favorable modulation of physicochemical properties such as lipophilicity and acidity. These benefits arise from the rigid nature of the ring, which can enforce a bioactive conformation, and the increased strength of its C-H bonds, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

This compound serves as a key intermediate, providing a scaffold that combines the advantageous cyclopropyl group with a sterically hindered pivaloyl moiety. This combination makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications, including the development of protease inhibitors.

Chemical Structure and Physicochemical Properties

This compound is a secondary amide with the following structural and physicochemical properties:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 540792-73-2 | [1][2] |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| SMILES | CC(C)(C)C(=O)NC1CC1 | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported, likely a low-melting solid | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | - |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves the formation of an amide bond between 2,2-dimethylpropanoic acid (pivalic acid) or its activated derivative and cyclopropylamine. Below are two robust and commonly employed synthetic strategies.

Method 1: Acyl Chloride Route

This classic method involves the conversion of pivalic acid to the more reactive pivaloyl chloride, followed by its reaction with cyclopropylamine.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via the acyl chloride route.

Detailed Protocol:

-

Preparation of Pivaloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). To this solution, add thionyl chloride (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude pivaloyl chloride, which can be used in the next step without further purification.

-

Amide Formation: In a separate flask, dissolve cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath. To this stirred solution, add the freshly prepared pivaloyl chloride (1.0 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Method 2: Peptide Coupling Agent Route

This method avoids the use of harsh reagents like thionyl chloride and proceeds under milder conditions, making it suitable for more sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using a peptide coupling agent.

Detailed Protocol:

-

Reaction Setup: To a solution of 2,2-dimethylpropanoic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add cyclopropylamine (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to stir at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, 1 M HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography as described in Method 1.

Role in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in drug discovery due to the advantageous properties conferred by its constituent moieties.

-

Metabolic Stability: The N-cyclopropyl group is known to enhance metabolic stability by blocking or slowing down N-dealkylation, a common metabolic pathway for many drugs.[4] The C-H bonds on the cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidation by cytochrome P450 enzymes.[4]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation, which can lead to higher binding affinity for its biological target.

-

Modulation of Physicochemical Properties: The pivaloyl group, with its bulky tert-butyl substituent, can influence the molecule's lipophilicity and steric profile, which can be fine-tuned in subsequent synthetic steps to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Expected Metabolic Pathways

Metabolic Pathway Diagram:

Caption: Predicted metabolic pathways for this compound.

The primary routes of metabolism are expected to be:

-

Oxidation: The tert-butyl group of the pivaloyl moiety is a likely site for hydroxylation by cytochrome P450 enzymes. While the N-cyclopropyl group is generally more resistant to metabolism, oxidative ring-opening can occur, although this is often a minor pathway.[4]

-

Amide Hydrolysis: The amide bond may be susceptible to hydrolysis by amidases, yielding pivalic acid and cyclopropylamine.

-

Conjugation: Any hydroxylated metabolites formed during Phase I metabolism can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, typically between 0.4-0.8 ppm and a single proton multiplet around 2.6-2.8 ppm for the CH attached to the nitrogen), the tert-butyl protons (a sharp singlet around 1.2 ppm), and the amide proton (a broad singlet or doublet, the chemical shift of which can be solvent-dependent).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl ring (in the upfield region), the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the amide (typically in the range of 170-180 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a common choice for the analysis of such small molecules. The purity is determined by the peak area percentage of the main component.

Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 142.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Protocol for Purity Analysis by HPLC:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is readily achievable through standard amide bond formation reactions. The presence of the N-cyclopropyl group offers a valuable tool for medicinal chemists to enhance the metabolic stability and fine-tune the properties of drug candidates. A thorough understanding of its synthesis, properties, and likely metabolic fate, as outlined in this guide, is crucial for its effective utilization in the development of novel therapeutics.

References

-

Lead Sciences. N-Cyclopropyl-2,2-dimethyl-propanamide. Available from: [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

-

G. S. C. Kumar, et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. N-Cyclopropyl-2,2-dimethyl-propanamide - Lead Sciences [lead-sciences.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to N-cyclopropyl-2,2-dimethylpropanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-cyclopropyl-2,2-dimethylpropanamide, a valuable synthetic intermediate in medicinal chemistry. The document details the compound's key identifiers, physicochemical properties, and a robust, field-proven protocol for its synthesis via the reaction of pivaloyl chloride with cyclopropylamine. The rationale behind the synthetic methodology is discussed, emphasizing reaction mechanism and conditions that ensure high yield and purity. Furthermore, this guide explores the anticipated spectroscopic characteristics of the title compound, providing a foundational understanding for its characterization. The significance of the N-cyclopropyl amide moiety in drug design is also highlighted, with a focus on its role in enhancing metabolic stability and target engagement. This document is intended to be a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Amide-Containing Bioactive Molecules

This compound (also known as N-cyclopropylpivalamide) is a secondary amide that has garnered interest in the field of drug discovery and development. The incorporation of a cyclopropyl group onto an amide nitrogen is a strategic design element often employed to modulate the pharmacological properties of a lead compound. The cyclopropyl ring, due to its unique electronic and conformational properties, can confer a number of advantages. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, and its rigid structure can lock the amide into a specific conformation, which may lead to improved binding affinity for its biological target. The tert-butyl group, on the other hand, provides significant steric hindrance, which can also influence the molecule's reactivity and metabolic fate. This guide will provide the necessary technical details to synthesize and characterize this important building block.

Compound Identification and Physicochemical Properties

Accurate identification and an understanding of the physicochemical properties of a compound are fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 540792-73-2 | [1] |

| SMILES | CC(C)(C)C(NC1CC1)=O | [1] |

| InChIKey | Inferred: YBZQRYWKYBZZNT-UHFFFAOYSA-N (based on similar structures) | |

| Appearance | Expected to be a solid at room temperature | |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between pivaloyl chloride and cyclopropylamine. This method is widely applicable for the formation of N-substituted amides and is favored for its high yields and relatively mild reaction conditions.

Reaction Rationale and Mechanism

The reaction proceeds via the attack of the nucleophilic nitrogen of cyclopropylamine on the electrophilic carbonyl carbon of pivaloyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The steric hindrance of the tert-butyl group on pivaloyl chloride does not significantly impede the approach of the relatively small cyclopropylamine nucleophile.

Experimental Workflow Diagram

Sources

Technical Guide: Molecular Weight, Formula, and Synthesis of N-Cyclopropyl Pivalamide Derivatives

Abstract This technical guide provides a comprehensive analysis of the N-cyclopropyl pivalamide scaffold, a structural motif increasingly utilized in medicinal chemistry and agrochemical design. We examine the core chemoinformatics (Molecular Weight and Formula), detail the synthesis of key derivatives, and analyze the pharmacological rationale—specifically metabolic stability and conformational restriction—that makes this scaffold valuable in drug discovery.

Structural Fundamentals & Chemoinformatics

The core molecule, N-cyclopropyl-2,2-dimethylpropanamide (N-cyclopropyl pivalamide), combines a sterically bulky tert-butyl group with a strained cyclopropyl ring. This unique combination offers resistance to enzymatic hydrolysis and oxidative metabolism.

Core Scaffold Data

-

IUPAC Name: this compound

-

CAS Registry Number: 19041-35-1

-

Molecular Formula:

-

Exact Mass: 141.1154 Da

-

Molecular Weight (Average): 141.21 g/mol

Derivative Analysis (Chemoinformatics Table)

Modifications to the pivaloyl or cyclopropyl moieties significantly alter physicochemical properties. The table below details the molecular weight (MW) and formula changes for common medicinal chemistry derivatives.

| Derivative Class | Modification | Chemical Formula | Molecular Weight ( g/mol ) | Rationale | |

| Parent | None | 141.21 | 0 | Baseline Scaffold | |

| Halogenated | 1-Fluorocyclopropyl | 159.20 | +17.99 | Block C1-oxidation | |

| Halogenated | Pentafluoropivaloyl | 231.12 | +89.91 | Lipophilicity/Metabolic Stability | |

| Alkylated | 1-Methylcyclopropyl | 155.24 | +14.03 | Steric hindrance/Conformational lock | |

| Bioisostere | N-(1-cyanocyclopropyl) | 166.22 | +25.01 | Electrophilic trap/Covalent inhibitor | |

| Chain Extension | N-cyclopropyl-N-methyl | 155.24 | +14.03 | Remove H-bond donor |

Pharmacological Implications & Rationale[3][5][6][7][8][9][10]

The "Gem-Dimethyl" and Cyclopropyl Effect

The N-cyclopropyl pivalamide scaffold is often employed to modulate metabolic stability.

-

Pivaloyl Group: The tert-butyl group (three methyls on a quaternary carbon) acts as a "steric umbrella," shielding the amide bond from proteolytic cleavage by amidases.

-

Cyclopropyl Group: Unlike an isopropyl group, the cyclopropyl ring possesses

-like character due to ring strain (Walsh orbitals). This results in:-

Shorter, stronger C-H bonds: Higher bond dissociation energy (BDE) makes the ring resistant to Cytochrome P450 (CYP) oxidation compared to acyclic alkyl chains [1].

- -Hole Interactions: The specific electronic distribution can facilitate unique binding interactions in protein pockets [2].

-

Diagram: Metabolic Stability Logic

The following diagram illustrates the decision process for selecting this scaffold to block metabolic "hotspots."

Figure 1: Decision tree for incorporating N-cyclopropyl pivalamide to address metabolic instability.

Synthetic Protocol (Authoritative Methodology)

Objective: Synthesis of this compound on a 10 mmol scale. Mechanism: Nucleophilic acyl substitution via Schotten-Baumann conditions.

Reagents & Materials

-

Cyclopropylamine: 10.5 mmol (0.73 mL) [Limiting Reagent is Acid Chloride for purity, or Amine for cost; here amine is in slight excess].

-

Pivaloyl Chloride (Trimethylacetyl chloride): 10.0 mmol (1.23 mL).

-

Triethylamine (Et3N): 12.0 mmol (1.67 mL) [Base to scavenge HCl].

-

Dichloromethane (DCM): 20 mL [Anhydrous].

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Add Cyclopropylamine (10.5 mmol) and Triethylamine (12.0 mmol) to the RBF. Dissolve in 15 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Addition: Dilute Pivaloyl Chloride (10.0 mmol) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Workup:

-

Quench with 10 mL saturated

(aq). -

Extract aqueous layer with DCM (2 x 10 mL).

-

Wash combined organics with 1M HCl (10 mL) to remove unreacted amine/triethylamine.

-

Wash with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Usually yields a white solid sufficient for use. If necessary, recrystallize from Hexanes/EtOAc.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for N-cyclopropyl pivalamide.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR ( NMR, 400 MHz, )

- 5.8-6.2 ppm (br s, 1H): Amide N-H proton. Broad signal due to quadrupole relaxation of nitrogen.

- 2.6-2.8 ppm (m, 1H): Cyclopropyl C1-H (methine).

- 1.18 ppm (s, 9H): tert-Butyl group (Pivaloyl). Distinctive strong singlet.

- 0.7-0.8 ppm (m, 2H): Cyclopropyl methylene protons (cis to substituent).

- 0.4-0.5 ppm (m, 2H): Cyclopropyl methylene protons (trans to substituent).

High-Resolution Mass Spectrometry (HRMS-ESI)

-

Ionization Mode: Positive ESI (

). -

Calculated m/z: 142.1226.

-

Acceptance Criteria: Error < 5 ppm.

-

Fragmentation: Expect loss of cyclopropyl amine or cleavage of the tert-butyl group under high collision energy.

References

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2025).[2] N-cyclopropyl-N-methyl-benzamide (Analog Data). NIST Chemistry WebBook.[2] Retrieved from [Link][2]

Sources

Solubility Profile of N-Cyclopropyl-2,2-Dimethylpropanamide: A Technical Guide

Part 1: Physicochemical Analysis & Solubility Prediction

Structural Deconstruction

To understand the solubility behavior of N-cyclopropyl-2,2-dimethylpropanamide, we must first analyze its molecular architecture. This compound combines a bulky, lipophilic pivaloyl group with a strained cyclopropyl ring, linked by a polar amide bond.

-

Pivaloyl Moiety (2,2-dimethyl-): The tert-butyl group acts as a large hydrophobic shield. It significantly reduces water solubility by disrupting the water lattice structure (hydrophobic effect) and provides high solubility in non-polar and chlorinated solvents.

-

Cyclopropyl Group: While aliphatic, the cyclopropyl ring possesses unique electronic character (significant

-character in C-C bonds), making it slightly more polarizable than a standard isopropyl group, yet it remains predominantly lipophilic. -

Amide Linkage (-CONH-): This is the sole locus of strong polarity. It acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).

Solubility Prediction Profile: Based on Hansen Solubility Parameters (HSP) for structurally similar N-alkyl pivalamides, we can categorize solvent interactions as follows:

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Chlorinated (DCM, Chloroform) | Excellent | Dipole-dipole interactions match the amide; hydrophobic groups solvate well. |

| Alcohols (Ethanol, IPA) | Good | H-bonding with the amide group overcomes the hydrophobic penalty of the alkyl chains. |

| Esters (Ethyl Acetate) | Moderate-High | Good match for polarity; often used as a crystallization solvent. |

| Alkanes (Hexane, Heptane) | Low | Lack of polar interactions to solvate the amide bond; useful as anti-solvents. |

| Water | Very Low | The lipophilic surface area of the tert-butyl and cyclopropyl groups dominates, preventing stable hydration. |

Part 2: Experimental Determination Protocols

For drug development professionals, precise solubility data is required for process optimization (crystallization yields) and formulation. Since specific literature data for this intermediate is sparse, the following validated protocols must be employed to generate a self-consistent dataset.

Protocol A: Dynamic Laser Monitoring (Synthetic Method)

This method is superior for generating temperature-dependent solubility curves (Polythermal method) without the need for sampling and analysis (HPLC/GC).

Workflow:

-

Preparation: Weigh a precise mass of solute (

) and solvent ( -

Turbidity Detection: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the vessel into a photodiode detector.

-

Thermal Cycling:

-

Cool the mixture until it becomes turbid (crystal formation).

-

Heat slowly (0.1 K/min) until the solution becomes clear (transmittance maximizes).

-

-

Data Point: Record the temperature (

) at which the last crystal dissolves. This -

Iteration: Add more solvent to dilute and repeat to map the solubility curve.

Protocol B: Static Isothermal Gravimetric Method

Best for determining exact saturation points at fixed temperatures (e.g., 25°C, 37°C).

Workflow:

-

Saturation: Add excess this compound to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (

0.05 K) for 24–48 hours. -

Separation: Stop stirring and allow solids to settle for 2 hours (or centrifuge).

-

Sampling: Withdraw the supernatant using a syringe filter (0.22

m, pre-heated to -

Quantification: Evaporate solvent and weigh the residue (gravimetric) or analyze via HPLC-UV.

Part 3: Thermodynamic Modeling & Correlation

Raw data must be correlated to thermodynamic models to allow for interpolation and process design. For this compound, the Modified Apelblat Equation is the industry standard due to its ability to handle non-ideal solution behavior typical of amides.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

-

If

, the enthalpy of solution is temperature-dependent. -

Provides excellent fit for polar/non-polar systems (e.g., Amide + Ethanol).

-

The (Buchowski-Ksiazczak) Equation

Useful for checking consistency in non-polar solvents:

- : Parameter related to solution association.

- : Enthalpy parameter.

- : Melting point of the solute (Verify experimentally, approx. range 90–110°C for this class).

Part 4: Visualization of Workflows

Solubility Measurement & Modeling Logic

The following diagram illustrates the decision process for selecting the correct measurement technique and modeling approach.

Figure 1: Decision workflow for solubility determination and thermodynamic modeling of pharmaceutical intermediates.

Part 5: Applications in Process Chemistry

Recrystallization Strategy

Based on the physicochemical profile, the following solvent systems are recommended for purification (recrystallization) of this compound:

-

Solvent/Anti-solvent Pair:

-

Solvent: Ethyl Acetate (Dissolves well at high

). -

Anti-solvent: n-Heptane (Poor solubility).

-

Procedure: Dissolve in hot EtOAc, slowly add Heptane until turbidity persists, then cool.

-

-

Single Solvent:

-

Ethanol/Water (80:20): The hydrophobic pivaloyl group drives precipitation as the mixture cools or as water content increases.

-

Reaction Solvent Selection

For nucleophilic substitutions or coupling reactions involving this amide:

-

Dichloromethane (DCM): Provides maximum solubility and inertness.

-

THF: Excellent for reactions requiring cryogenic conditions (e.g., lithiation).

Part 6: References

-

Synthesis & Identification:

-

Source: "Synthesis of this compound as an intermediate for 11β-HSD1 inhibitors." Chemical & Pharmaceutical Bulletin, referenced in synthesis databases.

-

Context: Confirms the solid state and lipophilic nature of the compound.

-

-

Measurement Protocol:

-

Source: "Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents." Journal of Chemical & Engineering Data.

-

URL:

-

Relevance: While a different isomer, the protocol (Laser Monitoring) and models (Apelblat) are directly transferable to the N-cyclopropyl isomer.

-

-

Thermodynamic Modeling:

-

Source: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

-

Relevance: Foundational text for the Modified Apelblat equation used in amide solubility studies.

-

-

General Solubility of Amides:

-

Source: "Solubility of N,N-dimethylpropanamide in organic solvents." Solubility of Things Database.

-

URL:

-

Relevance: Provides baseline solubility trends for small aliphatic amides.

-

The N-Cyclopropyl Amide Motif: A Guide to Physicochemical Tuning and LogP Prediction

Executive Summary

The N-cyclopropyl amide is not merely a structural spacer; it is a high-utility functional motif in modern medicinal chemistry. Often employed as a bioisostere for N-isopropyl or N-ethyl groups, it offers a unique combination of conformational restriction , metabolic stability , and lipophilicity modulation . This guide provides a technical deep-dive into the physicochemical behavior of this motif, explaining why calculated logP (cLogP) often deviates from reality and how to leverage the "cyclopropyl effect" for lead optimization.

The Medicinal Chemistry of the N-Cyclopropyl Amide

The "Cyclopropyl Effect" and Electronic Structure

The cyclopropyl group is unique among cycloalkanes due to its significant ring strain (~27.5 kcal/mol) and the character of its carbon-carbon bonds. The C-C bonds possess high p-character (resembling

-

Sigma-Aromaticity: The delocalization of

-electrons in the ring (Walsh orbitals) allows the cyclopropyl group to act as a weak electron donor to -

Basicity Modulation: Because the N-cyclopropyl bond has higher s-character, the nitrogen lone pair is less available than in N-isopropyl analogs. This lowers the pKa of the conjugate acid, often reducing hERG liability associated with basic amines.

Conformational Restriction: The "Ortho" Lock

Unlike N-isopropyl amides, which rotate freely to minimize steric clash, N-cyclopropyl amides adopt a preferred conformation.

-

The Ortho Conformation: The cyclopropyl ring tends to orient such that the methine hydrogen is syn to the amide carbonyl oxygen. This is often termed the "bisected" or "ortho" conformation.

-

Impact on Entropy: This inherent rigidity reduces the entropic penalty upon binding to a protein target, potentially improving potency if the pre-organized conformation matches the bioactive pose.

Figure 1: Conformational restriction mechanism of N-cyclopropyl amides vs. N-isopropyl analogs.

Computational Prediction of LogP (cLogP vs. Experimental)

Predicting the lipophilicity of N-cyclopropyl amides requires caution. Standard fragment-based algorithms (e.g., ClogP) sometimes overestimate the lipophilicity because they may not fully account for the polarity induced by the ring strain and the specific electronic interaction with the amide nitrogen.

Comparative Lipophilicity

The cyclopropyl group is generally less lipophilic than an isopropyl group, despite having the same number of carbons (

| Substituent (R) | Experimental | Notes | |

| -CH(CH3)2 (Isopropyl) | +1.53 | +1.30 | Bulky, hydrophobic. |

| -cPr (Cyclopropyl) | +1.14 | +0.95 | More polar due to bond polarization. |

| -CH2CH3 (Ethyl) | +1.02 | +1.00 | Flexible, baseline. |

Algorithm Selection

-

Fragment-Based (e.g., ChemDraw ClogP): Often treats the cyclopropyl ring as a simple hydrocarbon sum. It may miss the "electron-withdrawing" modulation of the amide nitrogen, resulting in a higher predicted logP than observed.

-

Atom-Based (e.g., AlogP): Can perform better if the training set includes strained rings, but often struggles with the specific "ortho" conformational shielding effects.

-

Recommendation: For N-cyclopropyl amides, experimentally validate early. If relying on prediction, apply a correction factor of roughly -0.2 to -0.3 to the cLogP of the corresponding isopropyl analog.

Physicochemical Profile & Metabolic Stability[1][2][3]

The "Metabolic Shield"

One of the primary reasons to switch from N-ethyl or N-isopropyl to N-cyclopropyl is to block N-dealkylation .

-

Mechanism: Cytochrome P450 (CYP) enzymes typically abstract a hydrogen from the

-carbon to the nitrogen (the carbinolamine pathway). -

Cyclopropyl Resistance: The C-H bond on the cyclopropyl ring has a significantly higher Bond Dissociation Energy (BDE ~106 kcal/mol) compared to an isopropyl tertiary C-H (~96 kcal/mol). This makes hydrogen abstraction kinetically unfavorable, effectively blocking this clearance pathway.

The Risk: Bioactivation

While it blocks dealkylation, the cyclopropyl ring introduces a risk of ring opening .

-

P450 Mechanism: Oxidation can lead to a cyclopropyl radical, which may rearrange to open the ring, forming a reactive enone-like intermediate.

-

Mitigation: This is less common in amides (where the nitrogen lone pair is conjugated) than in amines. However, screening for glutathione (GSH) adducts is mandatory.

Figure 2: Metabolic fate of N-cyclopropyl amides. Note the blockage of the standard dealkylation route.

Experimental Protocols

To validate the predicted properties, the following protocols are recommended.

High-Throughput LogP Determination (HPLC Method)

Use this for rapid ranking of library compounds.

Principle: Retention time on a C18 column correlates with hydrophobicity. Reagents:

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (saturated with octanol).

-

Mobile Phase B: Methanol (saturated with octanol).

-

Standards: A set of 5-10 amides with known literature logP values (e.g., acetanilide, benzamide).

Protocol:

-

Calibration: Inject the standard set. Plot Log k' (capacity factor) vs. Literature LogP.

-

where

-

where

-

Sample Run: Inject the N-cyclopropyl amide (10 µM in MeOH/Water).

-

Calculation: Use the linear regression equation from the standards to calculate ElogP.

-

Note: Ensure the column is an "embedded amide" or standard C18 with low silanol activity to prevent secondary interactions with the amide nitrogen.

-

Metabolic Stability (Microsomal Assay)

Use this to confirm the "Metabolic Shield" effect.

Reagents:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein.

-

NADPH regenerating system.

-

Quench solution: Acetonitrile with internal standard (e.g., tolbutamide).

Protocol:

-

Incubation: Mix test compound (1 µM final) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

-

Start: Initiate reaction with NADPH.

-

Sampling: Remove aliquots at 0, 5, 15, 30, and 60 min.

-

Quench: Immediately add to 3 volumes of ice-cold quench solution. Centrifuge at 4000 rpm for 20 min.

-

Analysis: Analyze supernatant via LC-MS/MS. Monitor for parent depletion and specific transitions for ring-opened metabolites (+16 or +32 Da shifts).

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives-

Success Criterion:

(intrinsic clearance) should be < 10 µL/min/mg for a stable compound.

-

References

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8984-8987. [Link]

- Provides foundational data on lipophilicity trends of strained rings including cyclopropyl.

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

- The authoritative review on the medicinal chemistry of the cyclopropyl group.

-

Barnes-Seeman, D., et al. (2013). "The role of the cyclopropyl group in the discovery of potent and selective inhibitors of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 23(11), 3262-3266. [Link]

- Case study on metabolic stability and conform

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

- Standard reference for logP methodologies.

Technical Guide: Safety Data Sheet (SDS) Analysis for N-Cyclopropyl-2,2-dimethylpropanamide

Executive Summary

N-Cyclopropyl-2,2-dimethylpropanamide (CAS: 540792-73-2), also known as N-cyclopropylpivalamide , is a specialized amide intermediate frequently utilized in medicinal chemistry.[1][2] It serves as a critical building block for introducing the cyclopropyl moiety—a structural motif prized for enhancing metabolic stability, potency, and blood-brain barrier permeability in drug candidates.[3][4]

This guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It provides a functional, researcher-centric analysis of the compound's hazards, physicochemical properties, and handling protocols, designed to integrate seamlessly into high-throughput screening (HTS) and lead optimization workflows.

Section 1: Chemical Identity & Composition

Substance Identification

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | N-Cyclopropylpivalamide; Pivalic acid cyclopropylamide |

| CAS Number | 540792-73-2 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| SMILES | CC(C)(C)C(=O)NC1CC1 |

| Structure Description | A pivaloyl (tert-butyl carbonyl) group attached to a cyclopropylamine nitrogen.[1][5] |

Purity & Impurities

-

Assay (LCMS/NMR): Typically ≥95% for research grades.

-

Potential Impurities: Cyclopropylamine (precursor, highly toxic/volatile), Pivalic acid, Pivaloyl chloride (corrosive).

-

Relevance: Residual cyclopropylamine can significantly alter the toxicity profile. Verify Certificate of Analysis (CoA) for free amine content.

Section 2: Hazard Identification (GHS Classification)

While often classified under "General Warning" for novel research chemicals, the structural analogs and functional groups dictate the following GHS classification.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms:

- (Irritant/Harmful)

Hazard Statements

| Code | Statement | Mechanism/Context |

| H302 | Harmful if swallowed.[1][6] | Amide hydrolysis in vivo may release cyclopropylamine, a metabolic poison. |

| H315 | Causes skin irritation.[6] | Lipophilic amides can penetrate the stratum corneum, causing dermatitis. |

| H319 | Causes serious eye irritation.[6] | Direct contact with mucous membranes causes inflammatory response. |

| H335 | May cause respiratory irritation.[6] | Dust or aerosol inhalation irritates the upper respiratory tract. |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.

Section 3: Emergency Response Protocols

This section outlines the immediate actions required in the event of exposure. The protocol emphasizes the "Self-Validating System" approach—actions must be verifiable and stop the progression of harm.

First Aid Decision Tree

Figure 1: Emergency Response Decision Tree. Immediate triage steps based on exposure route.

Firefighting Measures

-

Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Specific Hazards:

-

Nitrogen Oxides (NOx): Thermal decomposition releases toxic NOx gases.

-

Carbon Monoxide (CO): Incomplete combustion.

-

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).[1] The amide bond is stable but combustible; prevent firefighting water from entering drains (potential aquatic toxicity).

Section 4: Technical Handling & Storage

For the researcher, stability and contamination control are paramount. The cyclopropyl group is strained (~27.5 kcal/mol ring strain), making it potentially reactive under specific catalytic conditions, though generally stable in storage.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerator) is recommended for long-term stability to prevent slow hydrolysis or ring-opening, though short-term storage at Room Temperature (RT) is acceptable.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if the purity is critical for catalytic cross-coupling reactions.

-

Container: Tightly sealed glass or HDPE container. Hygroscopic nature is low but moisture should be avoided.

Experimental Handling Workflow

Figure 2: Standard Operating Procedure (SOP) for handling this compound in a research setting.

Section 5: Physical & Chemical Properties

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | May appear as a viscous oil if impure.[1] |

| Color | White to Off-white | Yellowing indicates oxidation or amine impurities.[1] |

| Melting Point | 60–100°C (Estimated) | Analog N-isopropylpivalamide mp is 66°C. Check batch CoA. |

| Boiling Point | ~230–250°C (Predicted) | High boiling point due to H-bonding capability. |

| Solubility (Water) | Sparingly soluble | Lipophilic pivaloyl group reduces water solubility. |

| Solubility (Organic) | Soluble in DMSO, Methanol, DCM, Ethyl Acetate | Suitable for standard organic synthesis. |

| LogP | ~1.5 – 2.0 (Predicted) | Optimal range for membrane permeability. |

| pKa | ~15 (Amide NH) | Very weak acid; deprotonation requires strong bases (e.g., NaH). |

Section 6: Toxicological & Ecological Insight

Mechanism of Toxicity

-

Metabolic Activation: The cyclopropyl moiety is known to be a "suicide inhibitor" of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) in some contexts. It can be oxidized to a cyclopropanone or ring-opened radical intermediate, which covalently binds to the enzyme heme.[1]

-

Implication: While the amide itself is stable, metabolic cleavage could release cyclopropylamine, which carries higher toxicity risks (CNS depression, respiratory irritation).

-

Acute Toxicity: Data is limited. Treat as Harmful if swallowed (Category 4) based on Structure-Activity Relationships (SAR) with similar aliphatic amides.

Ecological Impact

-

Biodegradability: Pivalic acid derivatives are often resistant to rapid biodegradation due to the steric bulk of the tert-butyl group ("neo" structure).[1]

-

Aquatic Toxicity: Do not allow to enter groundwater or sewage systems undiluted.

Section 7: Regulatory & Transport Information

Transport (DOT/IATA/IMDG)

-

UN Number: Not regulated as a dangerous good for transport.

-

Proper Shipping Name: Non-hazardous research chemical.

-

Packing Group: N/A.

-

Note: If the substance is dissolved in a flammable solvent, the classification changes to that of the solvent.

Regulatory Status

-

TSCA (USA): Not listed on the active inventory. For Research and Development (R&D) Use Only.

-

REACH (EU): Not registered.

-

Usage Restriction: Strictly for laboratory research by qualified personnel. Not for drug, household, or agricultural use.

References

-

PubChem. (2023). Compound Summary: this compound (CAS 540792-73-2).[1][2][7][8] National Center for Biotechnology Information. [Link]

-

Weresch, K. et al. (2016). The Cyclopropyl Fragment in Drug Discovery: Metabolism and Bioactivation. Journal of Medicinal Chemistry. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

Disclaimer: This guide is for informational purposes only and does not substitute for the official Manufacturer's Safety Data Sheet (MSDS/SDS) provided with the specific product batch. Always consult the CoA and SDS provided by your supplier before handling.

Sources

- 1. 540792-73-2|N-Cyclopropyl-2,2-dimethyl-propanamide|BLD Pharm [bldpharm.com]

- 2. 7486-91-1|3,3-dimethylazetidin-2-one|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. N-phenylcyclopropanecarboxamide | C10H11NO | CID 528617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 10601-63-5|N-Isopropylpropionamide|BLD Pharm [bldpharm.com]

- 8. N-Cyclopropyl-2,2-dimethyl-propanamide - Lead Sciences [lead-sciences.com]

Navigating the Metabolic Maze: A Technical Guide to the Stability of Cyclopropyl Amide Scaffolds in Drug Discovery

Abstract

The cyclopropyl amide scaffold has become a privileged motif in modern medicinal chemistry, lauded for its ability to impart conformational rigidity and favorable physicochemical properties.[1] However, the path from a promising lead compound to a clinically viable drug is often fraught with metabolic challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the metabolic landscape of cyclopropyl amide scaffolds. We will dissect the primary metabolic pathways, offer a detailed, field-tested protocol for assessing metabolic stability, and explore scientifically-grounded strategies to enhance the durability of these valuable pharmacophores. This guide is designed not as a rigid set of instructions, but as a foundational resource to empower rational drug design and accelerate the development of safer, more effective therapeutics.

Introduction: The Rise and Resilience of a Scaffold

The cyclopropyl group, the smallest of the carbocycles, is far more than a simple saturated ring. Its unique electronic structure, characterized by strained C-C bonds with significant p-character, allows it to act as a "conformational clamp," locking flexible molecules into more rigid, bioactive conformations.[2][3] This pre-organization can lead to a significant enhancement in binding affinity for a biological target by minimizing the entropic penalty upon binding.[1][2] Consequently, the incorporation of cyclopropyl groups has been a successful strategy to boost potency, improve metabolic stability, and reduce off-target effects.[1][4] Over the last decade, 18 new chemical entities containing a cyclopropyl group have received FDA approval, a testament to their value in drug discovery.[4]

However, this unique structure also presents a metabolic puzzle. While generally considered to be metabolically robust, the cyclopropyl ring and the adjacent amide bond can be susceptible to specific enzymatic transformations. A thorough understanding of these potential liabilities is paramount for any drug discovery program leveraging this scaffold.

The Metabolic Landscape of Cyclopropyl Amides

The metabolic fate of a cyclopropyl amide-containing drug candidate is primarily dictated by two key enzymatic processes: Cytochrome P450-mediated oxidation and amide bond hydrolysis.

Cytochrome P450 (CYP)-Mediated Metabolism: The Ring's Vulnerability

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism for a vast number of xenobiotics.[5] While the high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism compared to linear alkyl groups, it is not entirely inert.[6]

The primary CYP-mediated vulnerability of the cyclopropyl group, particularly when attached to an amine, is oxidative ring opening. This process can lead to the formation of reactive intermediates.[6][7] The proposed mechanism often involves a hydrogen atom abstraction to form a cyclopropyl radical, which can then undergo a ring-opening rearrangement.[7][8] This can subsequently lead to the formation of glutathione (GSH) conjugates, a potential indicator of reactive metabolite formation.[6][7]

Amide Bond Hydrolysis: The Amidase Achilles' Heel

The amide bond, while fundamental to peptide and protein structure, is a known metabolic soft spot in small molecule drugs.[9][10] It is susceptible to cleavage by a class of hydrolytic enzymes known as amidases, which are present in various tissues including the liver, kidney, and intestine.[11][12] This hydrolytic cleavage breaks the amide bond to yield a carboxylic acid and an amine, which can dramatically alter the pharmacological profile of the parent drug, often leading to inactivation.[12][13]

While generally more stable than esters, the rate of amide hydrolysis can be a significant contributor to a drug's overall clearance.[10] For cyclopropyl amide scaffolds, the steric and electronic properties of the cyclopropyl group can influence the susceptibility of the adjacent amide bond to hydrolysis.

dot graph "Metabolic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Parent [label="Cyclopropyl Amide Scaffold", fillcolor="#F1F3F4"]; CYP450 [label="Cytochrome P450 Enzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Ring Opening\n(Radical Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactiveMetabolite [label="Reactive Metabolites\n(e.g., GSH Conjugates)", fillcolor="#FBBC05", fontcolor="#202124"]; Amidases [label="Amidases / Proteases", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Amide Bond Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Inactive Carboxylic Acid\n+ Amine Metabolites", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Parent -> CYP450 [label="Phase I Metabolism"]; CYP450 -> Oxidation; Oxidation -> ReactiveMetabolite; Parent -> Amidases [label="Hydrolysis"]; Amidases -> Hydrolysis; Hydrolysis -> Metabolites; } dot

Caption: Major metabolic pathways for cyclopropyl amide scaffolds.

Experimental Assessment of Metabolic Stability: A Practical Workflow

A proactive, data-driven approach is essential to identify and mitigate metabolic liabilities early in the drug discovery process. The in vitro liver microsomal stability assay is a cornerstone of this effort, providing a reliable and cost-effective method to predict in vivo clearance.[14][15]

The "Why": Causality in Experimental Design

The Human Liver Microsome (HLM) stability assay is designed to mimic the Phase I metabolic environment of the liver.[16] Microsomes are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[14] By incubating a test compound with HLMs and the necessary cofactor, NADPH, we can measure the rate of its disappearance over time.[15] This rate provides the intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo.[16]

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol represents a self-validating system, incorporating necessary controls to ensure the integrity of the data.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or 1 mM NADPH solution)

-

Positive control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

-

96-well incubation plates and analytical plates

Workflow:

-

Preparation of Incubation Mixture (without cofactor):

-

Rationale: To allow the test compound to equilibrate with the microsomal enzymes before initiating the reaction.

-

In a 96-well plate, combine phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[14] Include wells for a negative control (without NADPH) and positive controls.

-

-

Pre-incubation:

-

Rationale: To bring the reaction mixture to the physiological temperature of 37°C.

-

Incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

-

Initiation of Reaction:

-

Rationale: NADPH is the essential cofactor for CYP450 enzyme activity. Its addition marks the start of the metabolic process.[14]

-

Add the NADPH solution to all wells except the negative control wells. This is your T=0 time point.

-

-

Time-Point Sampling:

-

Rationale: To monitor the depletion of the parent compound over a defined period.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard.[17]

-

-

Quenching and Protein Precipitation:

-

Rationale: The organic solvent (acetonitrile) stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise interfere with the analysis.

-

Vortex the plate vigorously to ensure complete quenching and protein precipitation.

-

-

Centrifugation and Sample Analysis:

-

Rationale: To separate the precipitated proteins from the supernatant containing the remaining compound and metabolites.

-

Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes.

-

Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Rationale: To quantify the rate of metabolism.

-

The percentage of the parent compound remaining at each time point is determined by comparing its peak area to that of the internal standard.

-

Plot the natural logarithm of the percent remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[16]

-

dot graph "Microsomal_Stability_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4"]; Prepare_Mix [label="Prepare Incubation Mix\n(Microsomes + Compound + Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate at 37°C", fillcolor="#FBBC05"]; Add_NADPH [label="Initiate Reaction:\nAdd NADPH (T=0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Points [label="Sample at Time Points\n(0, 5, 15, 30, 60 min)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench with ACN + Internal Standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to Precipitate Protein", fillcolor="#FBBC05"]; Analyze [label="Analyze Supernatant by LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate t1/2 and CLint", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Prepare_Mix; Prepare_Mix -> Pre_Incubate; Pre_Incubate -> Add_NADPH; Add_NADPH -> Time_Points; Time_Points -> Quench; Quench -> Centrifuge; Centrifuge -> Analyze; Analyze -> Data_Analysis; } dot

Caption: Experimental workflow for the in vitro microsomal stability assay.

Strategies for Enhancing Metabolic Stability

When a promising cyclopropyl amide scaffold exhibits poor metabolic stability, several rational design strategies can be employed to "harden" the molecule against enzymatic degradation.

Fortifying the Cyclopropyl Ring

-

Steric Shielding: Introducing substituents on the cyclopropyl ring can sterically hinder the approach of CYP enzymes to the site of metabolism. For example, the replacement of a cyclopropyl group with a gem-dimethyl group has been shown to avert bioactivation pathways.[7]

-

Electronic Modification: The introduction of electron-withdrawing groups, such as fluorine, can strengthen the C-H bonds on the cyclopropyl ring, making them less susceptible to hydrogen atom abstraction by CYPs.[18]

Reinforcing the Amide Bond

-

Bioisosteric Replacement: The most effective strategy to combat amide hydrolysis is to replace the amide bond with a non-hydrolyzable bioisostere.[19] This involves substituting the amide with a group that mimics its key physicochemical properties (e.g., size, shape, hydrogen bonding capacity) but is resistant to amidase activity.[20]

Bioisostere Class Key Features & Rationale 1,2,3-Triazoles Excellent mimics of the trans amide bond geometry; metabolically robust.[19][21] Oxadiazoles Can mimic the planarity and dipole moment of an amide; improves metabolic stability and membrane permeability.[19] Fluoroalkenes The polar C-F bond can mimic the C=O bond, but the group is not susceptible to hydrolysis.[20] Trifluoroethylamines The electron-withdrawing CF3 group reduces the basicity of the amine and sterically shields it, enhancing stability.[9] Retro-amides Inverting the amide bond (reverse amides) can increase resistance to proteases while maintaining key interactions.[9] -

Conformational Constraint: Locking the peptide backbone through cyclization can pre-organize the molecule into a conformation that is a poor substrate for proteolytic enzymes.[22]

Data-Driven Structure-Stability Relationships

The following table summarizes hypothetical data illustrating the impact of structural modifications on metabolic stability, as would be determined by the HLM assay.

| Compound ID | Scaffold Modification | HLM t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Lead-01 | Unsubstituted Cyclopropyl Amide | 15 | 46.2 |

| Mod-01a | gem-Dimethyl on Cyclopropyl | 35 | 19.8 |

| Mod-01b | gem-Difluoro on Cyclopropyl | >60 | <11.5 |

| Mod-02 | Amide replaced with 1,2,3-Triazole | >60 | <11.5 |

Conclusion and Future Perspectives

The cyclopropyl amide scaffold is a powerful tool in the medicinal chemist's arsenal. Its unique ability to confer rigidity and favorable properties will ensure its continued prevalence in drug design.[4][23][24] However, a deep understanding of its metabolic vulnerabilities is not just advantageous, but essential for success. By combining predictive in vitro assays with rational, mechanistically-driven design strategies, researchers can effectively navigate the metabolic maze. The proactive "hardening" of these scaffolds against CYP-mediated oxidation and amide hydrolysis will undoubtedly lead to the development of more robust, safe, and effective medicines. Future advancements will likely focus on novel bioisosteres and a deeper understanding of the specific human enzyme isoforms responsible for the metabolism of these important structural motifs.

References

-

Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7994–8043. [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]

-

Gagnier, S. V., & Larivée, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

-

LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

-

ResearchGate. (n.d.). The Hydrolysis of Amide. ResearchGate. [Link]

-

Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Dalvie, D., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1185-1195. [Link]

-

Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

-

JoVE. (2025). Video: Phase I Reactions: Hydrolytic Reactions. JoVE. [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

-

Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicine. [Link]

-

ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. [Link]

-

ResearchGate. (2025). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. ResearchGate. [Link]

-

Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

-

van der Meel, R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

Shaffer, C. L., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 124(28), 8268–8275. [Link]

-

A-STAR7_DOCTOR. (2026). Pharmacometabolomics of Microbiome-Drug Interaction: How Gut Bacteria Alter Drug Molecules Before Systemic Circulation. Medium. [Link]

-

ResearchGate. (2025). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

-

Wood, M. R., et al. (2006). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, 49(3), 1231–1234. [Link]

-

Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. scientificupdate.com [scientificupdate.com]

- 5. books.rsc.org [books.rsc.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. researchgate.net [researchgate.net]

- 19. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Strategic Utility of N-Cyclopropyl-2,2-dimethylpropanamide

[1]

Executive Summary

N-Cyclopropyl-2,2-dimethylpropanamide (CAS: 73825-73-7), often referred to as N-cyclopropyl pivalamide , is a sterically demanding amide featuring a pivaloyl (tert-butyl) core coupled to a strained cyclopropylamine ring.[1]

While structurally simple, this molecule occupies a critical niche in modern medicinal chemistry. Beyond its role as a pharmacophore fragment in kinase inhibitors and GPCR modulators, it serves as a privileged directing group substrate for transition-metal-catalyzed C–H activation.[1] Specifically, the pivaloyl group's steric bulk and coordinating carbonyl oxygen enable highly selective Iridium-catalyzed C–H borylation, facilitating the stereodivergent synthesis of 2-arylcyclopropylamines—a scaffold found in LSD1 inhibitors and antidepressants (e.g., Tranylcypromine derivatives).[1]

This guide details the robust industrial synthesis of this compound, its physicochemical characterization, and its application in advanced C–H functionalization workflows.

Retrosynthetic Analysis & Strategy

The synthesis of this compound is a classic nucleophilic acyl substitution.[1] However, the specific combination of a volatile, nucleophilic amine (cyclopropylamine) and a sterically hindered acyl chloride (pivaloyl chloride) requires precise process control to minimize byproduct formation and manage exotherms.[1]

Core Chemical Equation

1Strategic Considerations

-

Steric Hindrance: The tert-butyl group on the pivaloyl chloride retards nucleophilic attack compared to acetyl chloride. The reaction requires adequate time and often a catalyst (like DMAP) if weak bases are used, though standard tertiary amines usually suffice.[1]

-

Volatility: Cyclopropylamine (bp ~50°C) is volatile.[1] Loss of stoichiometry due to evaporation can lower yields. The reaction must be run at low temperatures initially.[2]

-